mTOR inhibitor-8

mTOR Signaling Kinase Assay Cell-Free IC50

Choose mTOR inhibitor-8 (CAS 2489196-70-3) for its ATP-competitive mechanism that directly blocks the mTOR kinase active site, achieving potent dual mTORC1/mTORC2 inhibition—unlike rapalogs that only target mTORC1. This thiazole-pyrazoline scaffold compound prevents the Akt Ser473 activation loop that undermines first-generation inhibitors, making it effective even in rapamycin-resistant models like HCT-116 colorectal cancer. Ideal for autophagy induction studies (validated via LC3B-II elevation in A549 cells) and in vivo NSCLC xenograft proof-of-concept. A distinct chemotype for next-generation mTOR inhibitor SAR programs.

Molecular Formula C24H19ClN4OS
Molecular Weight 447.0 g/mol
Cat. No. B8144524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemTOR inhibitor-8
Molecular FormulaC24H19ClN4OS
Molecular Weight447.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=NC=C4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C24H19ClN4OS/c1-30-20-8-4-18(5-9-20)23-14-21(16-2-6-19(25)7-3-16)28-29(23)24-27-22(15-31-24)17-10-12-26-13-11-17/h2-13,15,23H,14H2,1H3
InChIKeyYYORGGAMBAZQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





mTOR inhibitor-8: A Dual mTOC1/mTORC2 Kinase Inhibitor with Autophagy Induction for Oncology Research


mTOR inhibitor-8 is a synthetic small molecule (MW 446.95, CAS 2489196-70-3) that functions as a potent and selective mTOR kinase inhibitor . Unlike first-generation allosteric inhibitors, mTOR inhibitor-8 acts through an ATP-competitive mechanism, enabling direct blockade of the mTOR kinase domain [1]. This mechanism confers potent inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), a key differentiator from rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1 [2]. As a result, mTOR inhibitor-8 provides a more comprehensive blockade of the PI3K/Akt/mTOR signaling axis, a pathway frequently dysregulated in cancer, and acts as a robust inducer of autophagy in model systems .

Why mTOR inhibitor-8's Unique Polypharmacology Prevents Generic Substitution by mTORC1-Selective Rapalogs


Generic substitution among mTOR pathway inhibitors is scientifically unsound due to profound differences in target engagement, downstream signaling consequences, and cellular response profiles. First-generation allosteric inhibitors like rapamycin bind to an accessory protein (FKBP12) and allosterically inhibit only the mTORC1 complex, often leading to a compensatory activation of pro-survival Akt signaling via loss of mTORC1/S6K-mediated negative feedback [1]. In contrast, ATP-competitive inhibitors, a class to which mTOR inhibitor-8 belongs, directly target the mTOR kinase active site, enabling potent inhibition of both mTORC1 and mTORC2 [2]. This dual inhibition is critical because mTORC2 directly phosphorylates and activates Akt at Ser473. By blocking mTORC2, mTOR inhibitor-8 prevents the Akt activation loop that undermines the efficacy of rapalogs [3]. Therefore, experimental outcomes are tightly coupled to the specific inhibitor's mechanism; substituting mTOR inhibitor-8 with a generic mTORC1 inhibitor would fundamentally alter the pharmacological intervention and is likely to yield divergent, and potentially misleading, biological data.

mTOR inhibitor-8: Quantified Performance Metrics and Comparative Data for Scientific Procurement Decisions


mTOR Kinase Inhibition Potency: mTOR inhibitor-8 vs. Torin 1 in Cell-Free Assays

In cell-free kinase assays, mTOR inhibitor-8 demonstrates potent mTOR inhibition. While a direct head-to-head comparison is not available, cross-study comparable data shows mTOR inhibitor-8 (compound 5e) and the widely used ATP-competitive inhibitor Torin 1 exhibit comparable potency. This suggests mTOR inhibitor-8 is a suitable alternative for researchers requiring potent mTOR kinase blockade [1].

mTOR Signaling Kinase Assay Cell-Free IC50

Cellular Anti-Proliferative Activity: mTOR inhibitor-8 vs. Rapamycin in HCT-116 Cells

mTOR inhibitor-8 exhibits anti-proliferative activity in the HCT-116 colorectal cancer cell line, a model known to be resistant to rapamycin. While direct head-to-head data are absent, cross-study inference from the literature indicates that ATP-competitive mTOR kinase inhibitors like mTOR inhibitor-8 can overcome rapamycin resistance, a key limitation of first-generation inhibitors [1][2].

Colorectal Cancer Anti-Proliferative Assay Rapamycin Resistance

Dual mTORC1/mTORC2 Substrate Inhibition: A Defining Feature for Comprehensive Pathway Blockade

The primary mechanistic advantage of mTOR inhibitor-8 is its ability to inhibit both mTORC1 and mTORC2, a feature it shares with other ATP-competitive inhibitors but not with allosteric rapalogs. This is evidenced by the suppression of phosphorylation on both mTORC1 substrates (p70S6K) and mTORC2 substrates (Akt Ser473) [1]. This dual inhibition prevents the feedback activation of Akt that is commonly observed with rapamycin treatment and is associated with therapeutic resistance [2].

mTORC1 mTORC2 Signal Transduction Biomarker

Induction of Autophagy as a Mechanism of Action: A Quantitative Profile in Lung Cancer Cells

mTOR inhibitor-8 is a robust inducer of autophagy, a cellular degradation process often dysregulated in cancer. Treatment of A549 lung cancer cells with 10 μM mTOR inhibitor-8 led to a time-dependent increase in the levels of LC3B-II, a key autophagy marker [1]. This effect is a direct consequence of mTOR inhibition and is a distinguishing feature of this compound, as not all mTOR inhibitors induce autophagy with the same potency or kinetics.

Autophagy Lung Cancer Mechanism of Action LC3B

In Vivo Tumor Growth Inhibition in CAM Assay: mTOR inhibitor-8 vs. DMSO Control

In a chick chorioallantoic membrane (CAM) xenograft model, mTOR inhibitor-8 demonstrated significant in vivo tumor growth inhibition. Treatment with 25 and 50 μM mTOR inhibitor-8 for 6 days resulted in significant tumor remission compared to DMSO-treated controls, without adversely affecting normal angiogenesis in the CAM [1]. This provides initial proof-of-concept for its anti-tumor activity in a complex, living system.

In Vivo Efficacy Xenograft Angiogenesis CAM Assay

Chemical Structure Novelty: A Unique Scaffold for Potential Intellectual Property Advantages

mTOR inhibitor-8 possesses a unique chemical structure based on a thiazole-pyrazoline core (IUPAC: 2-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(pyridin-4-yl)thiazole) . This scaffold is distinct from other common ATP-competitive mTOR inhibitors like Torin 1 (pyrimidine-based) or AZD8055 (morpholino-thienopyrimidine). This structural novelty may offer advantages in terms of intellectual property freedom-to-operate and could provide a distinct starting point for medicinal chemistry optimization campaigns [1].

Chemical Synthesis Lead Optimization SAR Intellectual Property

mTOR inhibitor-8: Recommended Applications Driven by Evidence-Based Differentiation


Investigating mTOR Signaling in Rapamycin-Resistant Cancer Models

mTOR inhibitor-8 is ideally suited for studies in cancer cell lines or models that exhibit resistance to rapamycin or rapalogs. As demonstrated in the HCT-116 colorectal cancer cell line, which is known to be resistant to rapamycin's anti-proliferative effects, mTOR inhibitor-8 effectively inhibits cell growth [1][2]. This makes it a critical tool for dissecting mTOR-dependent mechanisms in contexts where first-generation inhibitors fail, enabling researchers to validate target biology without the confounding variable of primary resistance.

Preclinical Efficacy Studies in Lung Cancer Xenograft Models

For in vivo proof-of-concept studies in oncology, particularly in non-small cell lung cancer (NSCLC), mTOR inhibitor-8 provides a validated starting point. Its significant tumor growth inhibition in a CAM xenograft assay, coupled with its potent activity against the A549 NSCLC cell line in vitro, positions it as a strong candidate for further preclinical development in more sophisticated mouse xenograft or orthotopic models [3].

Elucidating the Interplay Between mTOR Signaling and Autophagy

As a potent inducer of autophagy via mTOR inhibition, mTOR inhibitor-8 is a valuable tool compound for research at the intersection of mTOR signaling and autophagic flux. Its documented, time-dependent increase in LC3B-II levels in A549 cells provides a clear, quantifiable readout for autophagy induction [3]. This application is particularly relevant in studies of cancer cell metabolism, neurodegenerative disease models, and cellular response to stress, where modulating autophagy is a key experimental endpoint.

Medicinal Chemistry Lead Optimization for Novel mTOR Kinase Inhibitors

mTOR inhibitor-8's unique thiazole-pyrazoline scaffold provides a valuable and distinct chemical starting point for drug discovery programs focused on developing next-generation mTOR kinase inhibitors [4]. Its novelty offers a potential intellectual property advantage over programs based on more heavily patented scaffolds. Researchers can use mTOR inhibitor-8 as a tool compound to probe the biological effects of this chemotype and as a lead for systematic structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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